REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Al+3].[Li+].[Cl-].[Cl-].[Cl-].[Cl:11][C:12]1[CH:22]=[CH:21][C:15]([O:16][CH2:17][CH2:18][C:19]#[N:20])=[CH:14][CH:13]=1.[OH-].[Na+]>CCOCC.O>[Cl:11][C:12]1[CH:22]=[CH:21][C:15]([O:16][CH2:17][CH2:18][CH2:19][NH2:20])=[CH:14][CH:13]=1 |f:0.1.2.3,4.5.6.7.8.9,11.12|
|
Name
|
|
Quantity
|
7.95 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
lithium aluminium chloride
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Li+].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCCC#N)C=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred for a further 0.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux during the addition
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the filtrate dried
|
Type
|
CUSTOM
|
Details
|
separating paper
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
0.75 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCCCN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 183.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |